molecular formula C14H15I3NNaO5 B12738390 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt CAS No. 102504-59-6

2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt

Cat. No.: B12738390
CAS No.: 102504-59-6
M. Wt: 680.98 g/mol
InChI Key: VYRNBDDJYVYYGW-UHFFFAOYSA-M
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Description

2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of iodine atoms, which contribute to its high molecular weight and specific reactivity. It is used in various scientific and industrial applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt involves multiple steps, starting from the iodination of phenol derivatives. The key steps include:

    Amidation: The formation of the N-methylacetamido group.

    Etherification: The attachment of the ethoxy group to the iodinated phenol.

    Neutralization: The conversion of the acid to its sodium salt form.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions.

    Reduction: Reduction reactions can remove iodine atoms or modify the amide group.

    Substitution: The iodine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide or silver nitrate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Employed in biochemical assays and as a labeling agent due to its iodine content.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can bind to proteins and enzymes, altering their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)acetic acid sodium salt
  • 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)butyric acid sodium salt

Uniqueness

The uniqueness of 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt lies in its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.

Properties

CAS No.

102504-59-6

Molecular Formula

C14H15I3NNaO5

Molecular Weight

680.98 g/mol

IUPAC Name

sodium;2-[2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoate

InChI

InChI=1S/C14H16I3NO5.Na/c1-7(14(20)21)22-4-5-23-13-10(16)6-9(15)12(11(13)17)18(3)8(2)19;/h6-7H,4-5H2,1-3H3,(H,20,21);/q;+1/p-1

InChI Key

VYRNBDDJYVYYGW-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)[O-])OCCOC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I.[Na+]

Origin of Product

United States

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